Diethyl allylmalonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67393. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

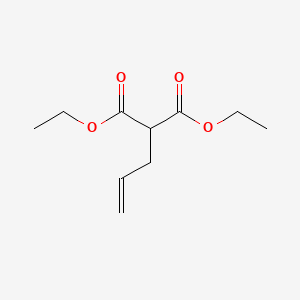

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-prop-2-enylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-4-7-8(9(11)13-5-2)10(12)14-6-3/h4,8H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWAYKGILJJNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883787 | |

| Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2049-80-1 | |

| Record name | Diethyl allylmalonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2049-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl allylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl allylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl allylmalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, 2-(2-propen-1-yl)-, 1,3-diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl allylmalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL ALLYLMALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5ETZ38HUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl Allylmalonate: A Comprehensive Technical Guide

CAS Number: 2049-80-1

This technical guide provides an in-depth overview of diethyl allylmalonate, a valuable reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers the compound's properties, synthesis, analysis, and key applications, with a focus on detailed experimental protocols and data presentation.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2049-80-1 | [1] |

| Molecular Formula | C₁₀H₁₆O₄ | [1] |

| Molecular Weight | 200.23 g/mol | [1] |

| Boiling Point | 222-223 °C (at 760 mmHg) | |

| Density | 1.015 g/mL (at 25 °C) | |

| Refractive Index (n²⁰/D) | 1.431 | |

| Flash Point | 71 °C (160 °F) - closed cup | |

| Solubility | Not miscible or difficult to mix with water. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the key spectral data.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 5.77 | A |

| 5.10 | B |

| 5.04 | C |

| 4.192 | D |

| 3.412 | E |

| 2.644 | F |

| 1.266 | G |

(Reference for ¹H NMR data:[2])

¹³C NMR Spectroscopy

| Predicted Chemical Shift (ppm) | Assignment |

| ~168 | Carbonyl (C=O) |

| ~132 | Alkene (-CH=) |

| ~118 | Alkene (=CH₂) |

| ~61 | Methylene (B1212753) (-O-CH₂-) |

| ~52 | Malonate alpha-carbon (-CH-) |

| ~34 | Allyl methylene (-CH₂-) |

| ~14 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3080 | C-H stretch | Alkene (=C-H) |

| ~2980 | C-H stretch | Alkane (-C-H) |

| ~1735 | C=O stretch | Ester (C=O) |

| ~1645 | C=C stretch | Alkene (C=C) |

| ~1465 | C-H bend | Alkane (-CH₂-) |

| ~1370 | C-H bend | Alkane (-CH₃) |

| ~1250-1000 | C-O stretch | Ester (C-O) |

Mass Spectrometry

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern.

| m/z | Proposed Fragment |

| 200 | [M]⁺ (Molecular ion) |

| 155 | [M - OEt]⁺ |

| 127 | [M - CO₂Et]⁺ |

| 109 | |

| 98 | |

| 81 | |

| 55 | |

| 41 | [C₃H₅]⁺ (Allyl cation) |

| 29 | [C₂H₅]⁺ (Ethyl cation) |

(Reference for Mass Spectrometry data:[2])

Synthesis of this compound

The most common method for the synthesis of this compound is the alkylation of diethyl malonate with an allyl halide.

Reaction Scheme

The overall reaction is a nucleophilic substitution where the enolate of diethyl malonate attacks the allyl halide.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Diethyl malonate

-

Allyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (B52724) (CH₃CN)

-

Celite

Procedure:

-

To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL).[3]

-

Stir the reaction mixture at room temperature for 10 minutes.[3]

-

Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.[3]

-

Heat the reaction mixture to 80 °C and maintain this temperature for 24 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.[3]

-

Filter the reaction mixture through a bed of Celite to remove the inorganic salts.[3]

-

Wash the Celite bed with acetonitrile (100 mL).[3]

-

Combine the filtrates and concentrate them under reduced pressure to obtain crude this compound as a colorless liquid.[3]

Purification: The crude product can be purified by vacuum distillation.

Chemical Reactivity and Applications

The reactivity of this compound is primarily centered around the active methylene proton (if present after mono-alkylation), the ester functionalities, and the allyl group. It is a key intermediate in the synthesis of a variety of organic compounds.

Malonic Ester Synthesis

This compound is a classic substrate in the malonic ester synthesis, which is a method for preparing carboxylic acids. The general mechanism involves the formation of an enolate, followed by alkylation, hydrolysis of the esters, and finally decarboxylation.

Caption: Malonic Ester Synthesis Mechanism.

Other Applications

-

Synthesis of Barbiturates: this compound is a precursor in the synthesis of certain barbiturates, which are a class of central nervous system depressants.

-

Pharmaceutical Intermediates: It serves as a building block for various active pharmaceutical ingredients (APIs).

-

Flavor and Fragrance Compounds: The versatile reactivity of this compound allows for its use in the synthesis of compounds for the flavor and fragrance industry.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.

Hazard Identification

-

GHS Pictograms:

-

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as oxidizing agents.

Conclusion

This compound is a versatile and important intermediate in organic synthesis. Its well-defined reactivity, particularly in the context of the malonic ester synthesis, makes it a valuable tool for the construction of a wide range of molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. Proper handling and an understanding of its properties are essential for its safe and effective use in a laboratory setting. This guide has provided a comprehensive overview of its key characteristics to support researchers and scientists in their work.

References

A Technical Guide to Diethyl Allylmalonate: Synthesis, Properties, and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl allylmalonate, systematically named diethyl 2-prop-2-enylpropanedioate, is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical industry. Its unique structure, featuring a reactive methylene (B1212753) group flanked by two ester functionalities and an allyl substituent, makes it a versatile building block for a variety of complex molecules. This guide provides an in-depth overview of its chemical identity, physicochemical properties, detailed synthetic protocols, and its significant role in the synthesis of therapeutic agents, notably barbiturates.

Chemical Identity and Structure

The fundamental characteristics of this compound are summarized below.

| Identifier | Value |

| IUPAC Name | diethyl 2-prop-2-enylpropanedioate[1] |

| Synonyms | Diethyl 2-allylmalonate, Allylmalonic acid diethyl ester |

| CAS Number | 2049-80-1[1] |

| Molecular Formula | C₁₀H₁₆O₄[1] |

| Molecular Weight | 200.23 g/mol [1] |

| Linear Formula | CH₂=CHCH₂(COOC₂H₅)₂ |

| SMILES | CCOC(=O)C(CC=C)C(=O)OCC |

| InChI Key | GDWAYKGILJJNBB-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Data

A compilation of key physical and spectral properties is provided for reference.

Table 2.1: Physical Properties

| Property | Value | Source |

| Appearance | Clear colorless to slightly yellow liquid | [1] |

| Boiling Point | 222-223 °C (lit.) | [1] |

| Density | 1.015 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n²⁰/D) | 1.431 (lit.) | [1] |

| Flash Point | 71 °C (160 °F) - closed cup | |

| Water Solubility | Not miscible or difficult to mix | [1] |

Table 2.2: Spectroscopic Data Summary

| Technique | Key Features and References |

| ¹H NMR | Spectra available in chemical databases. Expected signals include triplets and quartets for the ethyl groups, and multiplets for the allyl and methine protons. |

| ¹³C NMR | Spectra available, showing characteristic peaks for carbonyl, olefinic, and aliphatic carbons. |

| IR Spectroscopy | Key absorptions include C=O stretching (ester), C=C stretching (alkene), and C-O stretching. |

| Mass Spectrometry | Electron ionization (EI) mass spectra are available for fragmentation pattern analysis. |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the C-alkylation of diethyl malonate with an allyl halide. The acidic α-hydrogen of diethyl malonate is deprotonated by a base to form a stabilized enolate, which then acts as a nucleophile.

Experimental Protocol: Synthesis via Potassium Carbonate in Acetonitrile (B52724)

This procedure is a common method for the laboratory-scale synthesis of this compound.[2]

Materials:

-

Diethyl malonate (20 g, 125 mmol)

-

Anhydrous potassium carbonate (K₂CO₃) (43 g, 311 mmol)

-

Allyl bromide (23 g, 190 mmol)

-

Anhydrous acetonitrile (CH₃CN) (200 mL)

-

Celite

Apparatus:

-

500 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen inlet

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Equip the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet.

-

Under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL) to the flask.

-

Stir the resulting suspension at room temperature for 10 minutes.

-

Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 24 hours, with continuous stirring.

-

After 24 hours, cool the mixture to room temperature.

-

Filter the cooled mixture through a bed of celite to remove the inorganic salts.

-

Wash the celite bed with an additional 100 mL of acetonitrile to ensure complete recovery of the product.

-

Combine the filtrates and concentrate them under reduced pressure (e.g., using a rotary evaporator) to remove the acetonitrile.

-

The resulting residue is crude this compound, which appears as a colorless liquid (approx. 24 g). Further purification can be achieved by vacuum distillation if required.

Applications in Drug Development: Synthesis of Barbiturates

This compound is a crucial precursor in the synthesis of 5-substituted barbituric acids. Barbiturates, a class of drugs that act as central nervous system depressants, are synthesized through the condensation of a disubstituted malonic ester with urea (B33335).[3][4] The allyl group from this compound becomes a key substituent at the 5-position of the barbiturate (B1230296) ring.

Experimental Protocol: General Condensation with Urea

This protocol outlines the general procedure for the synthesis of a barbiturate from a substituted diethyl malonate and urea, as is the case for producing 5-allylbarbituric acid.[5][6]

Materials:

-

This compound

-

Urea, dry

-

Sodium metal

-

Absolute ethanol

Apparatus:

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., calcium chloride)

-

Heating bath (e.g., oil bath)

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve clean sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. This is a highly exothermic reaction and should be performed with caution.

-

Condensation: To the sodium ethoxide solution, add this compound. Subsequently, add a solution of dry urea dissolved in hot absolute ethanol.

-

Reflux: Heat the resulting mixture under reflux using an oil bath (typically around 110 °C) for several hours. During this time, the sodium salt of the barbituric acid will precipitate as a white solid.[6]

-

Workup and Isolation: After the reaction is complete, cool the mixture. Add hot water to dissolve the precipitate.

-

Acidification: Carefully acidify the solution with a strong acid, such as hydrochloric acid (HCl), until it is acidic to litmus (B1172312) paper. This protonates the salt, causing the 5-allylbarbituric acid to precipitate out of the solution.[6]

-

Purification: Cool the solution in an ice bath to maximize crystallization. Collect the solid product by suction filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.[5]

Conclusion

This compound is a cornerstone intermediate for synthetic organic chemistry, offering a reliable pathway to more complex molecular architectures. Its straightforward synthesis and the reactivity of its functional groups have cemented its importance in the production of a wide range of compounds, most notably in the pharmaceutical sector for the synthesis of barbiturate derivatives. The protocols and data presented in this guide are intended to provide a comprehensive resource for professionals engaged in chemical research and drug development.

References

Synthesis of Diethyl allylmalonate from diethyl malonate

An In-depth Technical Guide to the Synthesis of Diethyl Allylmalonate from Diethyl Malonate

Introduction

The alkylation of diethyl malonate is a cornerstone of organic synthesis, providing a versatile pathway to a wide array of substituted carboxylic acids and other valuable organic intermediates. One such key transformation is the synthesis of this compound. This compound serves as an important intermediate in the production of various pharmaceuticals, including barbiturates and non-steroidal anti-inflammatory agents, as well as agrochemicals and compounds for the flavor and fragrance industries.[1][2]

The synthesis is a classic example of the malonic ester synthesis, which involves the formation of a carbanion from an active methylene (B1212753) compound, followed by nucleophilic substitution.[3][4] This guide provides a detailed overview of the core principles, experimental methodologies, and quantitative data associated with the synthesis of this compound from diethyl malonate.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound proceeds via a two-step mechanism:

-

Deprotonation: Diethyl malonate possesses relatively acidic α-hydrogens (pKa ≈ 13) due to the electron-withdrawing effects of the two adjacent carbonyl groups.[5][6] A sufficiently strong base, such as sodium ethoxide or potassium carbonate, is used to abstract a proton from the central carbon, forming a resonance-stabilized enolate ion.[7][8] The choice of base is crucial; using an alkoxide that matches the ester's alcohol component (e.g., sodium ethoxide for diethyl malonate) prevents unwanted transesterification side reactions.[5][7]

-

Nucleophilic Substitution (Alkylation): The resulting enolate ion is a potent nucleophile.[7] It attacks the electrophilic allyl halide (typically allyl bromide) in a bimolecular nucleophilic substitution (SN2) reaction.[3][6] This step forms the new carbon-carbon bond, yielding this compound.[8]

The overall reaction workflow is depicted below.

References

- 1. This compound | 2049-80-1 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. What alkyl bromide(s) should be used in the malonic ester synthes... | Study Prep in Pearson+ [pearson.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Diethyl allylmalonate chemical formula and molecular weight

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl allylmalonate is a significant organic compound utilized as a key intermediate in the synthesis of a variety of molecules, including vitamins, barbiturates, and non-steroidal anti-inflammatory agents.[1][2] Its chemical structure, featuring a reactive methylene (B1212753) group and an allyl substituent, allows for a wide range of chemical transformations, making it a versatile building block in organic chemistry and pharmaceutical development. This document provides a comprehensive overview of its chemical properties, synthesis, and key applications.

Chemical Properties and Identification

This compound is a colorless to slightly yellow liquid.[3] Key quantitative and identifying data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H16O4 | [1][2][3][4] |

| Molecular Weight | 200.23 g/mol | [1][3][4][5] |

| IUPAC Name | diethyl 2-prop-2-enylpropanedioate | [2][4] |

| CAS Number | 2049-80-1 | [1][2][3][4][5] |

| Density | 1.015 g/mL at 25 °C | [1][3] |

| Boiling Point | 222-223 °C | [1][3] |

| Refractive Index | n20/D 1.431 | [1][3] |

| Flash Point | 71 °C (160 °F) - closed cup | |

| SMILES | CCOC(=O)C(CC=C)C(=O)OCC | [4] |

| InChI | 1S/C10H16O4/c1-4-7-8(9(11)13-5-2)10(12)14-6-3/h4,8H,1,5-7H2,2-3H3 | [4] |

Synthesis of this compound

The primary method for synthesizing this compound is through the alkylation of diethyl malonate with an allyl halide, such as allyl bromide.[1][5] This reaction is a classic example of malonic ester synthesis.

This protocol describes the synthesis of this compound from diethyl malonate and allyl bromide.[1][5]

Materials:

-

Diethyl malonate

-

Allyl bromide

-

Anhydrous potassium carbonate (K2CO3)

-

Anhydrous acetonitrile (B52724) (CH3CN)

-

Celite

-

500 mL three-neck round bottom flask

-

Stirring apparatus

-

Heating mantle

-

Condenser

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL) to a 500 mL three-neck round bottom flask.[1][5]

-

Stir the reaction mixture at room temperature for 10 minutes.[5]

-

Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.[5]

-

Heat the reaction mixture to 80°C and maintain for 24 hours.[5]

-

After 24 hours, cool the mixture to room temperature.[5]

-

Filter the mixture through a bed of celite to remove solid residues.[5]

-

Wash the celite bed with acetonitrile (100 mL).[5]

-

Combine the filtrates and concentrate them using a rotary evaporator to yield this compound as a colorless liquid (approximately 24 g).[5]

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] The presence of the ester groups and the allyl group allows for further chemical modifications. It is particularly important in the production of:

-

Barbiturates: The core structure can be cyclized with urea (B33335) derivatives to form the barbiturate (B1230296) ring system.[1][2]

-

Vitamins: It is a precursor in the synthesis of vitamins B1 and B6.[1]

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The malonate backbone is a common feature in several NSAID structures.[1]

The reactivity of the active methylene group is central to its utility, enabling the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[2]

The diagram below outlines the logical progression from this compound to different classes of pharmaceutical compounds.

Caption: Role of this compound as a precursor.

References

- 1. This compound | 2049-80-1 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound;ETHYL ALLYLMALONATE;, CasNo.2049-80-1 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 4. This compound | C10H16O4 | CID 74900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Analysis of Diethyl Allylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl allylmalonate, a key intermediate in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting available data in a structured format, detailing experimental protocols, and visualizing structural relationships through diagrams.

Spectroscopic Data

The following sections summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).

| Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) |

| -CH=CH₂ | ~5.77 | m | 1H | Not explicitly available |

| -CH=CH ₂ (cis) | ~5.10 | d | 1H | Not explicitly available |

| -CH=CH ₂ (trans) | ~5.04 | d | 1H | Not explicitly available |

| -O-CH ₂-CH₃ | ~4.19 | q | 4H | Not explicitly available |

| -CH(CO)₂ | ~3.41 | t | 1H | Not explicitly available |

| -CH ₂-CH=CH₂ | ~2.64 | t | 2H | Not explicitly available |

| -O-CH₂-CH ₃ | ~1.27 | t | 6H | Not explicitly available |

Note: The exact coupling constants were not available in the searched literature. Multiplicity is denoted as m = multiplet, d = doublet, q = quartet, t = triplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Assignment | Expected Chemical Shift (δ ppm) |

| C =O (Ester) | 165 - 175 |

| -C H=CH₂ | 130 - 140 |

| -CH=C H₂ | 115 - 125 |

| -O-C H₂-CH₃ | 60 - 70 |

| -C H(CO)₂ | 50 - 60 |

| -C H₂-CH=CH₂ | 30 - 40 |

| -O-CH₂-C H₃ | 10 - 20 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its functional groups. While a complete peak list is not available, the expected characteristic absorption bands are as follows:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| C=O (Ester) | 1750 - 1735 | Stretch |

| C=C (Alkene) | 1680 - 1640 | Stretch |

| =C-H (Alkene) | 3100 - 3000 | Stretch |

| C-H (sp³) | 3000 - 2850 | Stretch |

| C-O (Ester) | 1300 - 1000 | Stretch |

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra of liquid samples like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

High-field NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) directly in a clean, dry NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

A standard pulse sequence is used, and typically 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is commonly used between scans.

-

-

¹³C NMR Acquisition:

-

Tune the probe to the ¹³C frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

This compound sample

-

Pasteur pipette

Procedure (Neat Liquid/Thin Film Method):

-

Sample Preparation: Place one or two drops of the neat this compound liquid onto the surface of a clean, dry salt plate.

-

Sample Mounting: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Spectrum Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using standard IR correlation tables.

Visualizations

The following diagrams illustrate the structural correlations of the spectroscopic data.

Caption: Correlation of this compound's structure with its ¹H NMR signals.

Caption: General workflow for acquiring and processing NMR spectra.

Caption: General workflow for acquiring and processing FT-IR spectra.

A Technical Guide to the Physical Properties of Diethyl Allylmalonate

This technical guide provides an in-depth overview of the key physical properties of diethyl allylmalonate, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data for experimental design and process implementation. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a workflow visualization.

Core Physical Properties

This compound is a clear to pale yellow liquid with properties that are crucial for its handling, reaction setup, and purification.[1] The primary physical constants, boiling point and density, are summarized below.

Data Presentation

The following table outlines the reported boiling point and density of this compound from various sources. It is important to note the conditions under which these values were measured, as they can influence the results.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 222-223 °C | Standard atmospheric pressure (literature value) | [2][3] |

| 222.5 °C | Not specified | [1] | |

| Density | 1.015 g/mL | 25 °C (literature value) | [2][3] |

| 1.0092 g/cm³ | 20 °C | [1] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the boiling point and density of a liquid compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] For accurate determination, especially with small sample volumes, the capillary method is widely employed.[5]

Protocol: Capillary Method

-

Sample Preparation: A few milliliters of this compound are placed in a small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

Apparatus Setup: The test tube is securely clamped and a thermometer is positioned so that its bulb is near the opening of the inverted capillary tube, but not touching the sides of the test tube. The entire assembly is then immersed in a heating bath (e.g., a Thiele tube with heating oil or an aluminum block on a hot plate).[6][7]

-

Heating: The heating bath is gently and slowly heated.

-

Observation: As the temperature rises, a stream of bubbles will be observed emerging from the open end of the capillary tube. Heating should continue until a steady stream of bubbles is seen.

-

Cooling and Measurement: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7] This temperature should be recorded.

Determination of Density

Density is the mass of a substance per unit volume.[8] A straightforward and common method for determining the density of a liquid involves measuring the mass of a known volume.

Protocol: Mass-Volume Measurement

-

Mass of Empty Container: An empty, dry container of a known volume (e.g., a volumetric flask or a pycnometer) is accurately weighed on an analytical balance.

-

Filling the Container: The container is carefully filled with this compound up to the calibration mark. Care should be taken to avoid air bubbles.

-

Mass of Filled Container: The container filled with the liquid is weighed again.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container. The density is then calculated by dividing the mass of the liquid by its known volume (ρ = m/V).[9] For improved accuracy, it is recommended to perform the measurement multiple times and average the results.[10] The temperature of the liquid should also be recorded as density is temperature-dependent.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for determining the boiling point and density of a liquid.

References

- 1. echemi.com [echemi.com]

- 2. This compound | 2049-80-1 [chemicalbook.com]

- 3. 二乙基烯丙基丙二酸酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. youtube.com [youtube.com]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

Diethyl Allylmalonate: A Technical Guide to Safe Handling and Emergency Procedures

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for diethyl allylmalonate (CAS No. 2049-80-1). The following sections detail the known hazards, personal protective equipment protocols, emergency procedures, and disposal guidelines to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a combustible liquid that can cause skin and serious eye irritation. It may also cause respiratory irritation.

GHS Hazard Statements:

-

H227: Combustible liquid[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₆O₄ |

| Molecular Weight | 200.23 g/mol [2] |

| Appearance | Clear, colorless liquid |

| Odor | Odorless |

| Boiling Point | 222 - 223 °C / 431.6 - 433.4 °F @ 760 mmHg |

| Flash Point | 92 °C / 197.6 °F |

| Specific Gravity | 1.010 |

Toxicological Data

The toxicological properties of this compound have not been fully investigated.[3] As such, specific quantitative data such as LD50 and LC50 values are not available. It is crucial to handle this substance with care, assuming it may have uncharacterized toxicological effects.

| Metric | Value |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

Occupational Exposure Limits

Currently, there are no established occupational exposure limits for this compound by regulatory bodies.[2]

Safe Handling and Storage

5.1. Engineering Controls:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

5.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH or European Standard EN 149 approved respirator.[3]

5.3. Handling Procedures:

-

Wash hands and any exposed skin thoroughly after handling.

-

Avoid breathing mist, vapors, or spray.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Ground and bond containers when transferring material to prevent static discharges.[3]

5.4. Storage Conditions:

-

Store in a well-ventilated place.

-

Keep the container tightly closed.

-

Store in a cool, dry place away from incompatible materials such as acids, bases, and reducing agents.

Emergency Procedures

6.1. First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If swallowed: Clean mouth with water and get medical attention.[5]

6.2. Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or foam.

-

Specific Hazards: The material is a combustible liquid and may explode when heated.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.

Spill and Waste Disposal Protocols

7.1. Experimental Protocol for Spill Cleanup:

-

Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, using fume hoods to draw vapors away.

-

Don Personal Protective Equipment (PPE): Before approaching the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If the spill is large or in a poorly ventilated area, a respirator may be necessary.

-

Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.

-

Absorb the Material: Gently cover and absorb the spilled liquid with the absorbent material, working from the outside in to prevent splashing.

-

Collect the Waste: Carefully scoop up the absorbed material and place it into a suitable, labeled, and sealable container for hazardous waste.

-

Decontaminate the Area: Clean the spill area with soap and water.

-

Dispose of Waste: Dispose of the container with the absorbed material and any contaminated PPE as hazardous waste according to local, state, and federal regulations.

7.2. Waste Disposal:

-

Dispose of contents and container to an approved waste disposal plant. Do not allow the chemical to enter drains.[6]

Logical Workflow for Handling a this compound Spill

Caption: Workflow for handling a this compound spill.

References

An In-depth Technical Guide to the Reactivity of the Allyl Group in Diethyl Allylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl allylmalonate is a versatile building block in organic synthesis, primarily due to the dual reactivity of its malonic ester and allyl functionalities. This technical guide provides a comprehensive overview of the chemical transformations targeting the allyl group. Key reactions such as bromination, dihydroxylation, ozonolysis, and the palladium-catalyzed Heck reaction are discussed in detail. For each reaction, this guide presents the underlying mechanism, a detailed experimental protocol, and a summary of relevant quantitative data. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemistry involved. This document serves as a critical resource for researchers leveraging this compound in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Introduction

This compound, with the chemical formula C₁₀H₁₆O₄, is a valuable intermediate in organic synthesis.[1] Its structure incorporates two key reactive sites: the active methylene (B1212753) group of the malonate ester and the carbon-carbon double bond of the allyl group. While the reactivity of the active methylene proton is well-documented in reactions like alkylation for the synthesis of barbiturates and other substituted malonates, the reactivity of the allyl group offers a distinct set of synthetic opportunities.[2][3][4] The double bond can undergo a variety of addition and transition-metal-catalyzed reactions, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This guide focuses on the principal reactions involving the allyl moiety of this compound.

Reactions of the Allyl Group

The reactivity of the allyl group in this compound is characteristic of a terminal alkene, enabling a range of transformations.

Bromination of the Allyl Group

The addition of bromine across the double bond of the allyl group leads to the formation of a vicinal dibromide, a useful intermediate for further functionalization.

Reaction Mechanism:

The reaction proceeds via an electrophilic addition mechanism. The bromine molecule is polarized, and the electrophilic bromine atom is attacked by the electron-rich double bond, forming a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbon atoms of the bromonium ion in an anti-addition, leading to the formation of the trans-dibromide.

References

Acidity of the α-Proton in Diethyl Allylmalonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity of the alpha-proton in diethyl allylmalonate, a key chemical intermediate. The document details the structural and electronic factors governing its pKa, offers a comparative analysis with related compounds, and provides detailed experimental protocols for its determination. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development, where the nucleophilic character of the carbanion generated from this compound is frequently exploited.

Introduction: The Significance of α-Proton Acidity

This compound is a derivative of diethyl malonate, a cornerstone reagent in organic synthesis, most notably in the malonic ester synthesis for the preparation of substituted carboxylic acids. The utility of this compound and its parent compound stems from the remarkable acidity of the proton attached to the carbon atom situated between the two carbonyl groups (the α-carbon). This enhanced acidity allows for the facile deprotonation by a suitable base to generate a resonance-stabilized enolate ion. This nucleophilic carbanion can then participate in a variety of carbon-carbon bond-forming reactions, making it a versatile tool for the construction of complex molecular architectures.

The introduction of an allyl group at the α-position influences the electronic environment and, consequently, the acidity of the remaining α-proton. Understanding the precise acidity, quantified by its pKa value, is crucial for predicting reactivity, selecting appropriate reaction conditions (e.g., choice of base and solvent), and optimizing synthetic yields.

Factors Influencing α-Proton Acidity

The heightened acidity of the α-proton in this compound is a result of the cumulative effects of induction and resonance stabilization of its conjugate base.

-

Inductive Effect: The two adjacent ester carbonyl groups are strongly electron-withdrawing. This inductive effect polarizes the C-H bond of the α-carbon, increasing the partial positive charge on the hydrogen atom and facilitating its abstraction by a base.[1]

-

Resonance Stabilization: The primary contributor to the increased acidity is the substantial resonance stabilization of the resulting enolate anion. Upon deprotonation, the negative charge on the α-carbon is delocalized over the two adjacent carbonyl groups, effectively spreading the charge onto the more electronegative oxygen atoms. This delocalization significantly lowers the energy of the conjugate base, thereby shifting the equilibrium towards deprotonation and resulting in a lower pKa value.[2]

The resonance structures of the this compound enolate are depicted below:

References

Diethyl Allylmalonate: A Technical Guide to Core Reactions and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl allylmalonate is a versatile C7-building block and a key intermediate in organic synthesis, prized for its reactive methylene (B1212753) group and the presence of an allyl moiety. These structural features allow for a wide range of chemical transformations, making it an indispensable tool in the synthesis of diverse molecular architectures, from pharmaceuticals and agrochemicals to fragrances.[1][2] Its ability to undergo controlled alkylation, participate in palladium-catalyzed reactions, and serve as a precursor for heterocyclic systems underscores its significance in modern synthetic chemistry. This technical guide provides an in-depth overview of the core reactions involving this compound, complete with experimental protocols, quantitative data, and visualizations of key synthetic workflows, tailored for professionals in research and drug development.

Key Reactions and Mechanisms

The reactivity of this compound is dominated by two primary features: the acidity of the α-hydrogen and the reactivity of the allyl group's double bond. This dual reactivity allows for a variety of synthetic manipulations.

Alkylation of this compound

The protons on the carbon atom situated between the two carbonyl groups of this compound are significantly acidic, allowing for deprotonation by a suitable base to form a resonance-stabilized enolate.[3] This enolate is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in an SN2 reaction to form a new carbon-carbon bond.[3]

The alkylation can be controlled to achieve either mono- or di-alkylation by carefully managing the stoichiometry of the reactants and the base.[4]

-

Mono-alkylation: Using one equivalent of base and the alkylating agent favors the formation of the mono-substituted product. A slight excess of diethyl malonate can also be used to minimize di-alkylation.[4]

-

Di-alkylation: The sequential addition of two equivalents of base and two different (or identical) alkylating agents allows for the synthesis of di-substituted malonic esters.[5]

Logical Workflow for Selective Alkylation

The choice between mono- and di-alkylation is a critical strategic decision in a synthetic pathway. The following diagram illustrates the logical workflow for achieving the desired outcome.

Caption: Logical workflow for selective mono- vs. di-alkylation.

Palladium-Catalyzed Reactions (Tsuji-Trost Reaction)

The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a powerful method for forming carbon-carbon and carbon-heteroatom bonds.[2] In this reaction, a palladium(0) catalyst coordinates to the allyl group of a substrate, followed by oxidative addition to form a π-allylpalladium complex. This complex is then attacked by a nucleophile.[2] Diethyl malonate's enolate is an excellent "soft" nucleophile for this reaction.[2]

Reaction Mechanism: Tsuji-Trost Allylic Alkylation

The following diagram outlines the catalytic cycle of the Tsuji-Trost reaction with diethyl malonate as the nucleophile.

Caption: Catalytic cycle of the Tsuji-Trost reaction.

Ring-Closing Metathesis (RCM)

For diethyl diallylmalonate, which can be synthesized by the di-alkylation of diethyl malonate with an allyl halide, ring-closing metathesis is a key reaction. This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the formation of a new double bond within the molecule, leading to a cyclic compound and the release of ethylene (B1197577) gas.[6][7] This method is highly effective for synthesizing five-membered rings.[6]

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between an active methylene compound, such as diethyl malonate, and an aldehyde or ketone in the presence of a weak base.[8] The reaction proceeds via a nucleophilic addition followed by a dehydration to yield an α,β-unsaturated dicarbonyl compound.[9]

Reaction Mechanism: Knoevenagel Condensation

The mechanism involves the formation of a carbanion from diethyl malonate, which then acts as a nucleophile.

Caption: Mechanism of the Knoevenagel condensation.

Michael Addition

The enolate of diethyl malonate can also act as a Michael donor in a conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors).[10] This 1,4-addition is a powerful tool for carbon-carbon bond formation, creating 1,5-dicarbonyl compounds.[5]

Applications in Drug Development

This compound and its derivatives are crucial intermediates in the synthesis of several important pharmaceutical agents.

-

Barbiturates (e.g., Phenobarbital): The synthesis of barbiturates involves the condensation of a di-substituted malonic ester with urea (B33335) in the presence of a strong base like sodium ethoxide.[11] For instance, the synthesis of phenobarbital, an anticonvulsant, requires the preparation of diethyl ethylphenylmalonate, which is then cyclized with urea.[1][12][13]

-

Felbamate: This anticonvulsant drug is a dicarbamate derivative of 2-phenyl-1,3-propanediol (B123019).[14] A key step in its synthesis is the reduction of diethyl phenylmalonate to 2-phenyl-1,3-propanediol.[14][15] Although this does not directly involve this compound, the underlying malonic ester chemistry is central.

-

Vitamin B1 (Thiamine): Diethyl malonate derivatives are implicated in the synthesis of the pyrimidine (B1678525) moiety of thiamine.[2][16] The complex biosynthesis involves multiple steps where malonate-like structures can serve as precursors.[16]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key reactions of this compound and related compounds.

Table 1: Synthesis of this compound

| Reagents | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Diethyl malonate, Allyl bromide | K₂CO₃ | CH₃CN | 80 | 24 | ~90 | [17] |

| Diethyl malonate, Allyl acetate (B1210297) | Pd complex, K₂CO₃ | DMF | 20 | 15 | 91 | [17] |

Table 2: Alkylation of Diethyl Malonate (Model System)

| Alkylating Agent | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| Methyl bromide | NaOEt (1) | EtOH | Reflux | 0.5 | Mono-methylated | - | [18] |

| Ethyl bromide | NaOEt (1) | EtOH | 55-65 | 2 | Mono-ethylated | - | [13] |

| Iodobutane | NaH (1) | DMF | RT | - | Mono-butylated | 55 | [14] |

Table 3: Ring-Closing Metathesis of Diethyl Diallylmalonate

| Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Grubbs' 2nd Gen. | CH₂Cl₂ | RT | 1 | High | [6] |

| Ruthenium-based catalyst 3 (5 mol%) | CH₂Cl₂ | RT | 1 | High | [19] |

Experimental Protocols

Protocol 1: Synthesis of this compound from Allyl Bromide[17]

-

Setup: To a 500 mL three-neck round-bottom flask under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (B52724) (200 mL).

-

Reaction: Stir the mixture at room temperature for 10 minutes. Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.

-

Heating: Heat the reaction mixture to 80°C for 24 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter it through a bed of celite.

-

Purification: Wash the celite bed with acetonitrile (100 mL). Concentrate the combined filtrates under reduced pressure to yield this compound as a colorless liquid.

Protocol 2: Tsuji-Trost Allylation of Diethyl Malonate (General Procedure)[17]

-

Setup: Charge a Schlenk tube equipped with a magnetic stirring bar and a rubber septum with diethyl malonate (80 mg, 0.5 mmol) and DMF (1 mL).

-

Inert Atmosphere: Evacuate and refill the tube with argon three times.

-

Catalyst Addition: Add the palladium catalyst (e.g., a Pd(0) complex, 0.01 mmol) and stir the mixture for 5 minutes.

-

Reagent Addition: Add allyl acetate (125 mg, 1.25 mmol) and stir for 10 minutes. Then, add freshly powdered potassium carbonate (207 mg, 1.5 mmol).

-

Reaction: Stir the mixture at ~20°C for 15 hours.

-

Analysis: Take an aliquot of the reaction mixture, treat it with water, extract with diethyl ether, and analyze by GC.

Protocol 3: Synthesis of Barbituric Acid from Diethyl Malonate and Urea[11]

-

Base Preparation: In a round-bottomed flask fitted with a reflux condenser, dissolve finely cut sodium (0.5 mole) in absolute ethanol (B145695) (250 cc).

-

Reactant Addition: To this sodium ethoxide solution, add diethyl malonate (80 g, 0.5 mole). Then, add a solution of dry urea (30 g, 0.5 mole) in hot (70°C) absolute ethanol (250 cc).

-

Reflux: Shake the mixture well and reflux for seven hours on an oil bath heated to 110°C. A white solid will separate.

-

Work-up: After the reaction is complete, add 500 cc of hot (50°C) water and then enough hydrochloric acid to make the solution acidic (about 45 cc).

-

Purification: Filter the resulting clear solution and cool it in an ice bath overnight.

-

Isolation: Collect the white product on a Büchner funnel, wash with cold water (50 cc), and dry in an oven at 105–110°C for three to four hours.

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a gateway to a vast array of molecular structures. Its utility is particularly pronounced in the pharmaceutical industry, where its derivatives serve as key intermediates in the synthesis of important drugs. A thorough understanding of its core reactions—alkylation, palladium-catalyzed transformations, and cyclizations—is essential for leveraging its full synthetic potential. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute efficient and controlled synthetic routes utilizing this versatile building block.

References

- 1. thaiscience.info [thaiscience.info]

- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. researchgate.net [researchgate.net]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]

- 11. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. US4982016A - Conversion of diethyl phenylmalonate to 2-phenyl-1,3-propanediol - Google Patents [patents.google.com]

- 15. WO1994006737A1 - Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates - Google Patents [patents.google.com]

- 16. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Methodological & Application

Application Notes and Protocols: Diethyl Allylmalonate in Malonic Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethyl allylmalonate in malonic ester synthesis, a cornerstone reaction in organic chemistry for the preparation of substituted carboxylic acids. This document offers detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows to facilitate its application in research and development, particularly in the pharmaceutical industry. This compound serves as a key intermediate in the synthesis of various compounds, including vitamins B1 and B6, barbiturates, and non-steroidal anti-inflammatory agents.[1][2]

Overview of Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for converting alkyl halides into substituted acetic acids.[3][4] The process typically involves three key steps:

-

Enolate Formation and Alkylation: The α-hydrogen of a malonic ester, such as diethyl malonate, is acidic (pKa ≈ 13) and can be readily deprotonated by a moderately strong base to form a stabilized enolate.[5][6] This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond.[3][7]

-

Saponification (Ester Hydrolysis): The resulting alkylated malonic ester is hydrolyzed, typically under basic conditions, to convert the ester groups into carboxylates.

-

Decarboxylation: Acidification followed by heating leads to the decarboxylation of the resulting malonic acid derivative, yielding a substituted carboxylic acid.[3][6]

This compound is a common intermediate in this synthesis, formed by the allylation of diethyl malonate.

Synthesis of this compound

The initial step in this specific malonic ester synthesis pathway is the formation of this compound. This is typically achieved by reacting diethyl malonate with an allyl halide.

Reaction Scheme:

Quantitative Data for this compound Synthesis:

| Reactants (Malonate:Halide:Base) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Diethyl malonate, Allyl bromide, K₂CO₃ | K₂CO₃ | CH₃CN | 80 | 24 | ~96% (calculated from 20g DEM -> 24g product) | [1][8] |

| Diethyl malonate, Allyl acetate, K₂CO₃ | K₂CO₃ | DMF | 20 | 15 | 91% | [8] |

| Diethyl malonate, Allyl bromide, NaH | NaH | THF | 0 to RT | 4 | 97% | [9] |

| Diethyl malonate, Allyl bromide, NaOEt | NaOEt | Ethanol | 5-10 to RT | Overnight | Not specified | [9] |

Experimental Protocol: Synthesis of this compound with Potassium Carbonate [1][8]

-

Under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (B52724) (200 mL) to a 500 mL three-neck round-bottom flask.

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Slowly add allyl bromide (23 g) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80°C and maintain for 24 hours.

-

Cool the reaction mixture to room temperature and filter through a bed of celite.

-

Wash the celite bed with acetonitrile (100 mL).

-

Combine the filtrates and concentrate under reduced pressure to obtain this compound as a colorless liquid (approximately 24 g).

Conversion of this compound to 4-Pentenoic Acid

Following the synthesis of this compound, the subsequent steps of the malonic ester synthesis, hydrolysis and decarboxylation, are performed to yield the final carboxylic acid product.

Reaction Scheme:

-

Hydrolysis: CH₂=CHCH₂CH(COOC₂H₅)₂ + 2 NaOH → CH₂=CHCH₂CH(COONa)₂ + 2 C₂H₅OH

-

Acidification & Decarboxylation: CH₂=CHCH₂CH(COONa)₂ + 2 HCl → CH₂=CHCH₂CH(COOH)₂ → CH₂=CHCH₂CH₂COOH + CO₂

Experimental Protocol: Hydrolysis and Decarboxylation of this compound

This protocol is a generalized procedure based on typical malonic ester synthesis methodologies.[5][6]

-

Hydrolysis: a. To a round-bottom flask containing this compound, add a solution of sodium hydroxide (B78521) (e.g., 80 g in 400 mL of water for a ~0.4 mol scale reaction).[5] b. Reflux the mixture for approximately 4 hours, or until the ester layer disappears.[5]

-

Acidification and Decarboxylation: a. Cool the reaction mixture in an ice bath. b. Carefully acidify the mixture with concentrated hydrochloric acid until it is strongly acidic (check with pH paper). c. Heat the acidified mixture to reflux. Evolution of carbon dioxide gas will be observed. d. Continue heating until gas evolution ceases (typically 1-2 hours).[5]

-

Work-up and Purification: a. Cool the mixture to room temperature. b. Separate the organic layer. c. Extract the aqueous layer with diethyl ether (2 x 100 mL). d. Combine the organic layers and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate. f. Filter and remove the solvent by rotary evaporation. g. The crude 4-pentenoic acid can be purified by vacuum distillation.

Visualization of Workflow and Mechanism

Workflow for the Synthesis of 4-Pentenoic Acid via this compound

Caption: Workflow for the synthesis of 4-pentenoic acid.

Mechanism of Malonic Ester Synthesis

Caption: Mechanism of malonic ester synthesis.

Applications in Drug Development

Malonic esters, including this compound, are crucial intermediates in the synthesis of a wide range of pharmaceuticals. The reactivity of the active methylene (B1212753) group allows for the construction of complex molecular architectures.[2][10] Specific applications include the synthesis of:

-

Barbiturates: The reaction of dialkylated malonic esters with urea (B33335) forms the barbiturate (B1230296) core structure, which is present in many sedative and anticonvulsant drugs.[2][11]

-

Vitamins: Diethyl malonate and its derivatives are used in the synthesis of vitamins B1 and B6.[2]

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The malonic ester synthesis provides a route to various substituted carboxylic acids that are precursors to or are themselves NSAIDs.[2]

The versatility of this synthesis makes it an indispensable tool for medicinal chemists in the discovery and development of new therapeutic agents.

References

- 1. This compound | 2049-80-1 [chemicalbook.com]

- 2. pschemicals.com [pschemicals.com]

- 3. grokipedia.com [grokipedia.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. benchchem.com [benchchem.com]

- 6. Ch21: Malonic esters [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

Application Notes: The Role of Diethyl Allylmalonate in Pharmaceutical Synthesis

Introduction

Diethyl allylmalonate (CAS No: 2049-80-1) is a key organic intermediate widely utilized in the synthesis of a variety of pharmaceutical compounds.[1][2] As a derivative of diethyl malonate, its chemical structure, featuring an active methylene (B1212753) group and an allyl substituent, makes it a versatile building block for constructing complex molecular architectures.[3] Its primary application in the pharmaceutical industry is as a precursor in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[3][4] Beyond this, it serves as an intermediate in the synthesis of vitamins B1 and B6, and non-steroidal anti-inflammatory agents (NSAIDs).[1][3]

Core Application: Synthesis of Barbiturates

Barbiturates are a class of drugs derived from barbituric acid and have been used medicinally as anesthetics, anticonvulsants, and sedatives.[4] The general synthesis involves the condensation of a disubstituted diethyl malonate derivative with urea (B33335).[3][4] this compound is a common starting point for introducing the requisite allyl group at the C-5 position of the barbiturate (B1230296) ring, a feature common to several drugs in this class.

The typical synthetic strategy begins with the alkylation of diethyl malonate to form this compound.[5] This intermediate is then subjected to a second alkylation to introduce another desired substituent. The resulting dialkylated malonic ester is subsequently condensed with urea in the presence of a strong base, such as sodium ethoxide, to form the final barbiturate product through a cyclization reaction.[3][4][6] This method is used to synthesize several important barbiturates, including Butalbital, Aprobarbital, and Secobarbital.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2049-80-1 | [1] |

| Molecular Formula | C₁₀H₁₆O₄ | [7] |

| Molecular Weight | 200.23 g/mol | [5] |

| Appearance | Clear colorless to slightly yellow liquid | [2] |

| Boiling Point | 222-223 °C (lit.) | [1][2] |

| Density | 1.015 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.431 (lit.) | [1][2] |

| Water Solubility | Not miscible or difficult to mix | [1][2] |

Table 2: Synthesis of Barbiturates via this compound Derivatives

| Target Pharmaceutical | R¹ Group | R² Group | Key Reagents | Reference |

| Aprobarbital | Allyl | Isopropyl | Sodium Ethoxide, Urea | [8] |

| Butalbital | Allyl | Isobutyl | Sodium Ethoxide, Urea, Isobutyl Bromide | [9][10] |

| Secobarbital | Allyl | 1-Methylbutyl | Sodium Ethoxide, Urea, 2-Bromopentane | [11] |

| Allobarbital | Allyl | Allyl | Sodium Ethoxide, Urea, Allyl Bromide | [12] |

Visualized Workflows

Caption: General synthetic pathway for barbiturates from diethyl malonate.

Caption: Experimental workflow for the synthesis of Butalbital.[9][10]

Experimental Protocols

Protocol 1: Synthesis of this compound from Diethyl Malonate

This protocol is adapted from established laboratory procedures for the mono-alkylation of diethyl malonate.[1][2][5]

Materials:

-

Diethyl malonate (20 g)

-

Anhydrous potassium carbonate (43 g)

-

Allyl bromide (23 g)

-

Anhydrous acetonitrile (B52724) (CH₃CN) (200 mL)

-

Celite

-

500 mL three-neck round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Under a nitrogen atmosphere, add diethyl malonate (20 g), anhydrous potassium carbonate (43 g), and anhydrous acetonitrile (200 mL) to a 500 mL three-neck round-bottom flask.[5]

-

Stir the reaction mixture at room temperature for 10 minutes.[5]

-

Slowly add allyl bromide (23 g) to the stirring mixture at room temperature.[5]

-

Heat the reaction mixture to 80°C and maintain this temperature for 24 hours.[5]

-

After 24 hours, cool the mixture to room temperature.[5]

-

Filter the cooled mixture through a bed of celite to remove solid residues.[5]

-

Wash the celite bed with an additional 100 mL of acetonitrile.[5]

-

Combine the filtrates and concentrate them under reduced pressure to yield this compound as a colorless liquid (approx. 24 g).[5]

Protocol 2: Synthesis of Butalbital from this compound

This protocol is based on the method described in patent CN103787988A for the preparation of Butalbital.[9]

Materials:

-

This compound

-

Sodium ethoxide-ethanol solution (e.g., 12% concentration)[9]

-

Isobutyl bromide

-

Urea

-

Hydrochloric acid (HCl)

-

Ethanol-water solution for recrystallization

-

Activated charcoal

-

Reaction vessel with temperature control and dropping funnel

-

Apparatus for concentration (e.g., rotary evaporator)

-

Filtration and drying equipment

Procedure:

Part A: Synthesis of 2-isobutyl-2-allyl diethyl malonate (Intermediate)

-

In a suitable reaction vessel, create a sodium ethoxide/ethanol system.[9]

-

At room temperature, add this compound to the system. The molar ratio of this compound to sodium ethoxide to isobutyl bromide should be approximately 1:1.6:1.2.[9]

-

Allow the mixture to react at room temperature (20-40°C, preferably 30°C) for 2 hours.[9]

-

After 2 hours, add isobutyl bromide to the reaction mixture.[9]

-

Maintain the reaction temperature at 30°C and let it proceed for 22 hours.[9]

-

After the reaction is complete, concentrate the mixture to remove the ethanol.[10]

-

Dissolve the residue in water and add ethyl acetate to extract the product.[10]

-

Separate the ethyl acetate layer, dry it with a suitable drying agent (e.g., anhydrous magnesium sulfate), and concentrate it to obtain the crude 2-isobutyl-2-allyl diethyl malonate.[9]

Part B: Synthesis and Purification of Butalbital

-

Take the crude 2-isobutyl-2-allyl diethyl malonate and dissolve it in a fresh sodium ethoxide-ethanol system.[9]

-

Add urea to the mixture to initiate the condensation and cyclization reaction.[9]

-

After the reaction is complete, cool the mixture to room temperature.[9]

-

Slowly add hydrochloric acid to the solution to adjust the pH, which will cause the crude Butalbital to precipitate out.[9]

-

Filter the precipitate to collect the crude Butalbital.

-

For purification, add the crude product to an ethanol-water solution and heat until it dissolves completely.[9]

-

Add activated charcoal to the hot solution to decolorize it and absorb impurities.[9]

-

Filter the hot solution to remove the activated charcoal.

-

Cool the filtrate in an ice bath to induce recrystallization.[9]

-